

A Comparative Guide to the FTIR Analysis of Methyl 2-Methyl-4-nitrobenzoate

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Compound of Interest

Compound Name: Methyl 2-Methyl-4-nitrobenzoate

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For researchers, scientists, and professionals in drug development, precise analytical characterization of chemical entities is paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a cornerstone technique for the elucidation of functional groups within a molecule, providing a vibrational fingerprint that is both unique and informative. This guide offers an in-depth FTIR analysis of **methyl 2-methyl-4-nitrobenzoate**, comparing its spectral features with related structural analogs to provide a comprehensive understanding of its vibrational characteristics.

The Vibrational Landscape of Methyl 2-Methyl-4-nitrobenzoate

Methyl 2-methyl-4-nitrobenzoate is a multi-functionalized aromatic compound. Its structure incorporates an ester group, a nitro group, and a methyl group attached to a benzene ring. Each of these functional groups, and their relative positions on the aromatic ring, gives rise to characteristic absorption bands in the infrared spectrum. Understanding these individual contributions is key to interpreting the full spectrum of the molecule.

Key Functional Group Analysis

The principal functional groups that dictate the FTIR spectrum of **methyl 2-methyl-4-nitrobenzoate** are:

- The Ester Group (-COOCH₃): This group is characterized by a strong carbonyl (C=O) stretching vibration and two C-O stretching vibrations.^[1]

- The Nitro Group (-NO₂): This group exhibits two distinct stretching vibrations: an asymmetric and a symmetric stretch.[\[2\]](#)
- The Substituted Benzene Ring: The aromatic ring displays characteristic C-H and C=C stretching and bending vibrations. The substitution pattern significantly influences the out-of-plane C-H bending bands.[\[3\]](#)
- The Methyl Groups (-CH₃): Both the ester methyl and the ring-substituted methyl group will show characteristic C-H stretching and bending vibrations.[\[4\]](#)

A detailed breakdown of the expected absorption frequencies for these groups is presented below.

Functional Group	Vibrational Mode	Expected Wavenumber (cm ⁻¹)	Intensity
Ester	Carbonyl (C=O) Stretch	1715-1730	Strong
Asymmetric C-O Stretch	~1250	Strong	Medium-Weak
Symmetric C-O Stretch	1000-1300	Medium-Strong	
Nitro	Asymmetric N-O Stretch	1550-1475	Strong
Symmetric N-O Stretch	1360-1290	Strong	Medium-Weak
Aromatic Ring	Aromatic C-H Stretch	3000-3100	
Aromatic C=C Stretch	1450-1600	Medium-Weak	Strong
C-H Out-of-Plane Bending	690-900	Strong	
Methyl	Aliphatic C-H Stretch	2850-2960	Medium

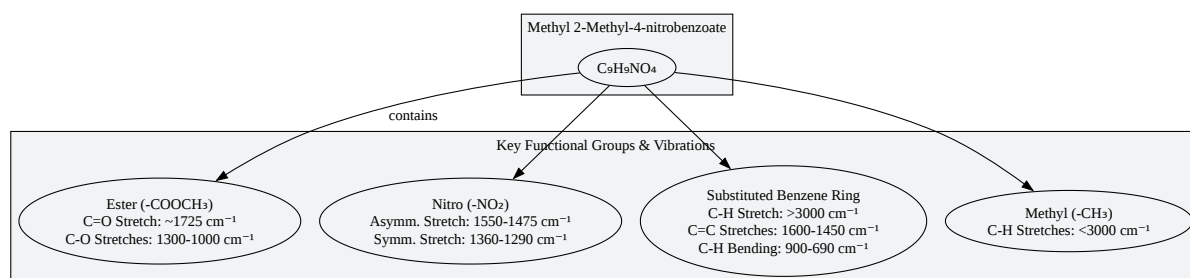
Table 1: Expected FTIR Absorption Frequencies for **Methyl 2-Methyl-4-nitrobenzoate**.

Comparative Spectral Analysis

To fully appreciate the unique spectral features of **methyl 2-methyl-4-nitrobenzoate**, it is instructive to compare its expected spectrum with those of simpler, related molecules: methyl benzoate, nitrobenzene, and toluene.

- **Methyl Benzoate:** The spectrum of methyl benzoate is dominated by the ester functional group and the monosubstituted aromatic ring.^[5] Key absorptions include a strong C=O stretch around 1715-1730 cm^{-1} and C-O stretches between 1000-1300 cm^{-1} .^{[5][6]} The aromatic C-H and C=C stretches are also present.^[5]
- **Nitrobenzene:** The defining features of the nitrobenzene spectrum are the strong asymmetric and symmetric N-O stretching bands, typically observed around 1520 cm^{-1} and in the 1360-1290 cm^{-1} range, respectively.^{[2][7]}
- **Toluene:** The FTIR spectrum of toluene is characterized by aromatic and aliphatic C-H stretching vibrations. The aromatic C-H stretches appear above 3000 cm^{-1} , while the methyl C-H stretches are found just below 3000 cm^{-1} .^{[4][8]} Characteristic aromatic C=C stretching bands are also observed in the 1450-1600 cm^{-1} region.^[3]

The spectrum of **methyl 2-methyl-4-nitrobenzoate** will be a composite of these features, with shifts in peak positions due to the electronic effects of the combined substituents. For instance, the electron-withdrawing nitro group can influence the position of the ester's carbonyl stretch.^[9] Furthermore, the 1,2,4-trisubstitution pattern on the benzene ring will give rise to a characteristic pattern of C-H out-of-plane bending bands in the 900-690 cm^{-1} region, which is diagnostic of the isomer.^[3]



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Caption: Standard workflow for acquiring an FTIR spectrum using an ATR accessory.

Conclusion

The FTIR spectrum of **methyl 2-methyl-4-nitrobenzoate** is rich with information, providing a clear signature of its constituent functional groups. The strong absorptions of the ester's carbonyl group and the nitro group's N-O bonds are particularly prominent. By comparing its spectrum to those of methyl benzoate, nitrobenzene, and toluene, the specific contributions of each functional group and the influence of the substitution pattern on the aromatic ring can be clearly discerned. This detailed analysis, grounded in the principles of vibrational spectroscopy, is essential for the unambiguous identification and characterization of this and other complex organic molecules in a research and development setting.

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